Enhanced Fluorescence in Triphenylphenyl-BODIPY
Incorporation of the 2,4,6-triphenylphenyl group at the meso-8-position of a BODIPY fluorophore dramatically enhances fluorescence quantum yield by restricting non-radiative decay pathways associated with aryl group rotation. Specifically, the 2,6-dichloro-1,3,5,7-tetramethyl-8-(2,4,6-triphenylphenyl)-BODIPY compound achieves quantum yields (ΦF) of 0.93 in dichloromethane and 0.98 in toluene, representing a >5-fold increase over the meso-8-phenyl- and meso-8-mesityl-BODIPY analogs .
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | 0.93 (Dichloromethane); 0.98 (Toluene) |
| Comparator Or Baseline | meso-8-phenyl-BODIPY and meso-8-mesityl-BODIPY: 'weakly fluorescent' due to fast internal conversion |
| Quantified Difference | >5-fold increase over weakly fluorescent comparators |
| Conditions | Room temperature; solvents: dichloromethane and toluene |
Why This Matters
This quantifiable enhancement in emission efficiency is critical for developing high-brightness organic light-emitting diodes (OLEDs) and highly sensitive fluorescent probes, where low-quantum-yield alternatives fail to meet device specifications.
